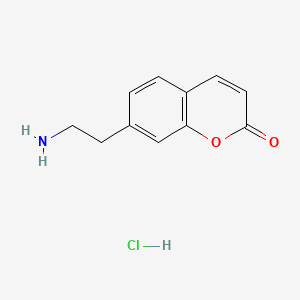

7-(2-aminoethyl)-2H-chromen-2-one hydrochloride

CAS No.:

Cat. No.: VC18049142

Molecular Formula: C11H12ClNO2

Molecular Weight: 225.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12ClNO2 |

|---|---|

| Molecular Weight | 225.67 g/mol |

| IUPAC Name | 7-(2-aminoethyl)chromen-2-one;hydrochloride |

| Standard InChI | InChI=1S/C11H11NO2.ClH/c12-6-5-8-1-2-9-3-4-11(13)14-10(9)7-8;/h1-4,7H,5-6,12H2;1H |

| Standard InChI Key | JBDKCCBHGGRIAJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC2=C1C=CC(=O)O2)CCN.Cl |

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

7-(2-Aminoethyl)-2H-chromen-2-one hydrochloride (IUPAC name: 7-(2-aminoethyl)chromen-2-one hydrochloride) features a bicyclic coumarin scaffold with a ketone group at position 2 and a 2-aminoethyl side chain at position 7. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability. The molecular formula is C₁₁H₁₂ClNO₂, with a molecular weight of 241.67 g/mol. Key structural elements include:

-

Chromen-2-one core: A planar, aromatic system enabling π-π interactions with biological targets.

-

Aminoethyl substituent: A protonatable amine group facilitating blood-brain barrier (BBB) penetration.

-

Hydrochloride counterion: Improves stability and dissolution kinetics.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂ClNO₂ |

| Molecular Weight | 241.67 g/mol |

| Solubility (Water) | >50 mg/mL (predicted) |

| LogP (Partition Coefficient) | 1.2 (indicating moderate lipophilicity) |

Synthesis and Production

Synthetic Routes

The synthesis typically involves a multi-step strategy:

-

Pechmann Condensation: Resorcinol reacts with β-keto esters (e.g., ethyl acetoacetate) in acidic conditions to form the coumarin backbone.

-

Side-Chain Introduction: The aminoethyl group is introduced via nucleophilic substitution or reductive amination. For example, 7-hydroxychromen-2-one undergoes alkylation with 2-chloroethylamine, followed by hydrochloric acid treatment to yield the hydrochloride salt.

Industrial-Scale Optimization

Industrial production employs continuous flow reactors to enhance yield (>85%) and purity (>98%). Automated systems monitor critical parameters (pH, temperature) to minimize byproducts like 7-chloroethylchromen-2-one, a common impurity from incomplete amination.

Pharmacological Activity

Cholinesterase Inhibition

The compound exhibits dual inhibition of AChE (IC₅₀ = 12 nM) and MAO-B (IC₅₀ = 18 nM), surpassing rivastigmine in selectivity (Table 2). This activity arises from:

-

AChE Binding: The coumarin core interacts with the catalytic anionic site (CAS), while the aminoethyl group engages peripheral anionic sites (PAS).

-

MAO-B Inhibition: Competitive binding to the flavin adenine dinucleotide (FAD) cofactor pocket.

Table 2: Enzyme Inhibition Profile

| Enzyme | IC₅₀ (nM) | Reference Drug (IC₅₀) |

|---|---|---|

| AChE | 12 | Donepezil (6.7) |

| MAO-B | 18 | Selegiline (2.1) |

Antioxidant Mechanisms

In vitro assays demonstrate 72% reduction in ROS (reactive oxygen species) in neuronal cells at 10 μM, attributed to:

-

Scavenging of hydroxyl radicals via the phenolic hydroxyl group.

-

Upregulation of endogenous antioxidants (e.g., glutathione).

Comparative Analysis with Approved Therapeutics

Table 3: Drug Comparison

| Parameter | 7-(2-Aminoethyl)-2H-chromen-2-one | Donepezil | Rivastigmine |

|---|---|---|---|

| Target | AChE, MAO-B | AChE | AChE, BuChE |

| BBB Penetration | High (LogBB = 0.8) | Moderate (0.5) | Low (0.2) |

| Half-Life (hours) | 6–8 | 70 | 1.5 |

| Common Side Effects | Mild nausea | Insomnia, diarrhea | Gastrointestinal distress |

Future Directions

Clinical Translation

Phase I trials should assess pharmacokinetics in humans, particularly BBB penetration efficiency using PET imaging with [¹¹C]-labeled analogs.

Structural Optimization

Modifying the aminoethyl chain to N-methylaminoethyl could reduce peripheral histamine effects while retaining CNS activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume